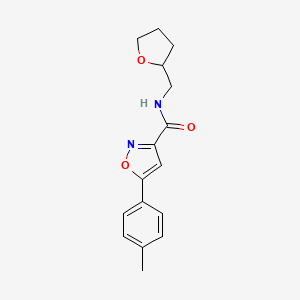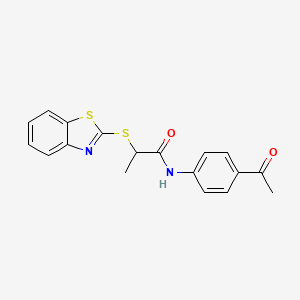![molecular formula C25H22N2O3 B4196100 N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4196100.png)
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as PIA, is a synthetic compound that has been extensively studied for its potential application in scientific research. PIA belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, studies have suggested that N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide may act as an agonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in the regulation of various biological processes, including immune response, cell proliferation, and differentiation. N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan and has been implicated in the regulation of immune response and tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. In addition, N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities. However, there are also some limitations to its use. N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For the study of N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide include the development of more potent and selective agonists of the AhR, investigation of the role of N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the regulation of immune response and inflammation, and the development of new methods for the synthesis and purification of N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been studied extensively for its potential application in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications. It has also been used as a tool compound to study the role of indole-based compounds in biological processes.
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24(18-30-20-11-5-2-6-12-20)22-16-27(23-14-8-7-13-21(22)23)17-25(29)26-15-19-9-3-1-4-10-19/h1-14,16H,15,17-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXRUZKEZOUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4196017.png)

![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B4196025.png)
![4-[5-amino-4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4196029.png)
![N-cyclopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4196033.png)
![3-ethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4196039.png)
![4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4196050.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196055.png)



![N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide](/img/structure/B4196087.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4196109.png)